Unraveling TAM558 Intermediate-5: A Key Precursor in a Novel Anti-Cancer Therapeutic
Unraveling TAM558 Intermediate-5: A Key Precursor in a Novel Anti-Cancer Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAM558 intermediate-5 is a crucial chemical precursor in the synthesis of TAM558, a potent cytotoxic payload.[1][2][3][4][5][6] This payload is integral to the development of OMTX705, an investigational antibody-drug conjugate (ADC) that shows promise in targeting solid tumors.[7][8] OMTX705 is engineered to selectively deliver its cytotoxic agent to cancer-associated fibroblasts that express Fibroblast Activating Protein (FAP), a protein overexpressed in the microenvironment of numerous cancers.[7][8][9] This targeted delivery system aims to enhance the therapeutic window of the cytotoxic agent, maximizing its anti-tumor activity while minimizing systemic toxicity. This technical guide provides a comprehensive overview of TAM558 intermediate-5, its role in the synthesis of OMTX705, and the broader context of this ADC's mechanism of action.
Core Compound Data
The fundamental properties of TAM558 intermediate-5 are summarized below, providing a clear reference for researchers.
| Property | Value | Reference |
| Chemical Formula | C41H65N5O7S | [1][2][3] |
| Molecular Weight | 772.05 g/mol | [1][2] |
| CAS Number | 1415659-15-2 | [1][2][3] |
| Appearance | Off-white to light yellow solid | [1][4][5][10] |
| Purity | Not publicly available | |
| Solubility | Not publicly available | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [2] |
The Synthetic Pathway to a Targeted Anti-Cancer Agent
TAM558 intermediate-5 is a stepping stone in the multi-step synthesis of the ADC OMTX705. While the precise, proprietary details of its synthesis are not publicly disclosed, its position in the overall synthetic workflow is well-established. It serves as a direct precursor to the TAM558 payload, which is then conjugated to a humanized anti-FAP antibody to create OMTX705.[1][2][3][4][5][6]
Experimental Protocols
Detailed experimental protocols for the synthesis of TAM558 intermediate-5 are proprietary and not available in the public domain. However, the general methodology for the subsequent steps of ADC formation and their in-vitro/in-vivo evaluation can be gleaned from published research on OMTX705.
General Protocol for Antibody-Drug Conjugation
The creation of an ADC like OMTX705 typically involves the following steps:
-
Antibody Production: A humanized monoclonal antibody targeting FAP is produced using recombinant DNA technology in a suitable mammalian cell line.
-
Payload-Linker Synthesis: The cytotoxic payload, TAM558, is synthesized from intermediates like TAM558 intermediate-5 and subsequently attached to a linker molecule.
-
Conjugation: The payload-linker complex is then chemically conjugated to the anti-FAP antibody. This process is carefully controlled to achieve a specific drug-to-antibody ratio (DAR).
-
Purification: The resulting ADC is purified to remove any unconjugated antibody, free payload-linker, and other impurities.
In-Vitro and In-Vivo Evaluation of OMTX705
Published studies on OMTX705 describe various experimental protocols to assess its efficacy and mechanism of action. These include:
-
Cell Viability Assays: To determine the cytotoxic activity of OMTX705 on FAP-expressing cell lines.
-
Immunohistochemistry (IHC): To visualize the binding of OMTX705 to FAP-positive cells in tumor tissues.
-
In Vivo Xenograft Models: To evaluate the anti-tumor efficacy of OMTX705 in animal models bearing human tumors.
Mechanism of Action: A Targeted Strike on the Tumor Microenvironment
The therapeutic strategy of OMTX705 revolves around its ability to selectively target FAP-expressing cancer-associated fibroblasts (CAFs) within the tumor microenvironment. This targeted approach is a significant advancement in cancer therapy, as it aims to destroy the supportive stromal cells that contribute to tumor growth and progression, while sparing healthy tissues.
Conclusion
TAM558 intermediate-5 represents a critical, albeit non-public, component in the synthesis of a promising new anti-cancer therapeutic. While specific details of its synthesis remain proprietary, its role in the creation of the TAM558 payload and the subsequent ADC, OMTX705, is clear. The targeted approach of OMTX705, aimed at the tumor microenvironment, exemplifies the ongoing innovation in the field of oncology. Further research and clinical development of OMTX705 will be crucial in determining its full therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. EP4311557A1 - Fap-targeted antibody-drug conjugates - Google Patents [patents.google.com]
- 3. TAM558 intermediate-5 | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TAM558 intermediate-5 - Immunomart [immunomart.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. OMTX-705 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. Facebook [cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
